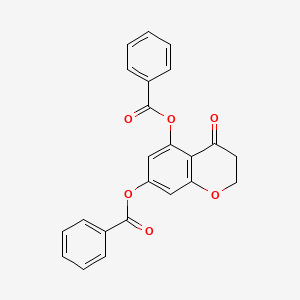

4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate

Description

Properties

CAS No. |

54107-63-0 |

|---|---|

Molecular Formula |

C23H16O6 |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

(5-benzoyloxy-4-oxo-2,3-dihydrochromen-7-yl) benzoate |

InChI |

InChI=1S/C23H16O6/c24-18-11-12-27-19-13-17(28-22(25)15-7-3-1-4-8-15)14-20(21(18)19)29-23(26)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2 |

InChI Key |

CSMBEBSGWVRGRA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxochroman-5,7-diyl dibenzoate typically involves the esterification of 4-oxochroman-5,7-diol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for 4-Oxochroman-5,7-diyl dibenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 4-Oxochroman-5,7-diyl dibenzoate can undergo various chemical reactions, including:

Oxidation: The chroman ring can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the chroman ring can be reduced to form hydroxyl derivatives.

Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted chroman derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of the chroman ring.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 4-Oxochroman-5,7-diyl dibenzoate is primarily related to its ability to interact with biological molecules through its chroman ring and benzoate groups. The chroman ring can participate in redox reactions, potentially scavenging free radicals and reducing oxidative stress. The benzoate groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Molecular targets may include enzymes involved in oxidative stress pathways and signaling molecules in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate with other dibenzoate esters and benzopyran derivatives, focusing on structural features, biological activities, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Structure and Functionalization

- The target compound’s benzopyran core distinguishes it from multiflorane triterpenes (e.g., compound 4 in ), which feature a bulky triterpene skeleton with dibenzoate groups at positions 3 and 27. This structural difference impacts solubility and bioavailability, with triterpenes generally exhibiting lower solubility but higher bioactivity in cytotoxicity assays (e.g., IC₅₀ values of 34.5–93.7 μM in HL-60 cells) .

- Unlike DPG dibenzoates (dipropylene glycol derivatives), which are linear and used as plasticizers or vaping liquid additives, the benzopyran-based dibenzoate has a rigid aromatic system that may confer stability under physiological conditions .

Biological Activity Multiflorane dibenzoates (e.g., compound 1 in ) show melanogenesis inhibitory activity comparable to arbutin, a clinical skin-lightening agent. This activity is attributed to their triterpene backbone and esterification pattern, suggesting that the target compound’s benzopyran core may require additional hydroxyl or methoxy groups to achieve similar effects .

Synthetic and Industrial Applications

- SAIB (sucrose acetate isobutyrate) is a widely used food additive and drug delivery excipient. Its eight ester groups provide tunable viscosity, contrasting with the target compound’s two benzoate groups, which are simpler to synthesize but offer fewer functionalization sites .

- DPG dibenzoates are utilized in vaping liquids for their solubility-enhancing properties. The target compound’s aromatic system may limit its utility in such applications but could make it suitable as a UV-stable coating material .

Research Findings and Data

- Thermal Stability : Benzopyran dibenzoates are typically more thermally stable than aliphatic esters (e.g., DPG dibenzoates) due to aromatic conjugation.

- Cytotoxicity : Multiflorane dibenzoates show moderate cytotoxicity (IC₅₀ ~30–90 μM), while benzopyran derivatives with hydroxyl groups (e.g., glycosides in ) are less toxic, highlighting the role of functional groups in safety profiles .

Biological Activity

4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate is a synthetic compound belonging to the class of benzopyran derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound based on various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H16O5 |

| Molecular Weight | 336.34 g/mol |

| IUPAC Name | This compound |

| CAS Registry Number | Not available |

Antimicrobial Activity

Research has indicated that benzopyran derivatives exhibit significant antimicrobial properties. In a study conducted by , various derivatives were tested against a range of bacterial strains. The results showed that compounds similar to 4-Oxo-3,4-dihydro-2H-1-benzopyran derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Another important aspect of the biological activity of this compound is its anti-inflammatory potential. A study highlighted in evaluated the anti-inflammatory effects of related benzopyran compounds in animal models. The findings suggested that these compounds could reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of benzopyran derivatives has been extensively studied. A notable case study published in revealed that 4-Oxo-3,4-dihydro-2H-1-benzopyran derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving 10 different benzopyran derivatives, researchers found that 4-Oxo-3,4-dihydro-2H-1-benzopyran displayed the highest antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Anti-inflammatory Mechanism

A controlled experiment assessed the anti-inflammatory effects of 4-Oxo-3,4-dihydro-2H-1-benzopyran in a rat model induced with carrageenan. The treatment group showed a significant reduction in paw edema compared to the control group (p < 0.05), suggesting its effectiveness as an anti-inflammatory agent.

Case Study 3: Anticancer Activity Assessment

In vitro studies on human breast cancer (MCF-7) and colon cancer (HT-29) cell lines treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability. The IC50 values were calculated at 25 µM for MCF-7 cells and 30 µM for HT-29 cells, indicating potent anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Oxo-3,4-dihydro-2H-1-benzopyran-5,7-diyl dibenzoate, and how do structural modifications influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions of 4-oxo-4H-1-benzopyran derivatives with benzoic anhydrides under controlled acidic or basic conditions. For example, Ghosh et al. (1983) demonstrated the use of 2-(4-oxo-4H-1-benzopyran-3-yl)-1,3-dioxolane in condensation reactions to form acetylated derivatives . Structural modifications, such as substituting the acetyloxy group at the phenyl ring (e.g., 4-methoxyphenyl derivatives), require adjustments in reaction stoichiometry and temperature to optimize yields (e.g., Li et al., 2009 achieved crystallization via slow evaporation in methanol) .

Q. How should researchers handle safety protocols for this compound given its GHS hazard classifications?

- Methodological Answer : The compound is classified under GHS as acutely toxic (Category 4 oral), skin irritant (Category 2), and respiratory irritant (Category 3). Researchers must:

- Use fume hoods (engineering controls) to avoid inhalation .

- Wear nitrile gloves, lab coats, and safety goggles (PPE) during handling .

- Implement spill containment using dry methods (e.g., vermiculite) to prevent dust dispersion .

Q. What spectroscopic techniques are critical for characterizing its purity and stability?

- Methodological Answer :

- NMR : Confirm regioselectivity of benzoate substitution at C-5 and C-7 positions via H and C NMR peak assignments (Li et al., 2009 resolved crystallographic data to validate stereochemistry) .

- HPLC : Monitor degradation under UV light or humidity using reverse-phase columns (C18) with acetonitrile/water gradients.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reaction mechanisms involving this benzopyran derivative?

- Methodological Answer : Density Functional Theory (DFT) simulations can model electron density distribution during key steps (e.g., acyl transfer in benzoate formation). For instance, discrepancies in rate-determining steps (e.g., nucleophilic attack vs. proton transfer) can be tested by comparing activation energies of proposed intermediates . Coupling experimental kinetic data (e.g., Arrhenius plots) with computational results strengthens mechanistic validity .

Q. What experimental designs are optimal for studying its potential as a bioactive scaffold in drug discovery?

- Methodological Answer :

- Factorial Design : Use a 2 design to test variables like solvent polarity, temperature, and catalyst loading on regioselective functionalization .

- Biological Assays : Pair synthetic derivatives with enzymatic inhibition studies (e.g., COX-2 or kinase assays) to correlate substituent effects (e.g., electron-withdrawing groups at C-2) with activity .

Q. How do solvent polarity and crystallographic packing influence its stability in solid-state formulations?

- Methodological Answer :

- PXRD : Compare diffraction patterns of crystals grown in polar (e.g., methanol) vs. non-polar (e.g., toluene) solvents to identify polymorphic transitions .

- TGA/DSC : Quantify thermal degradation thresholds; hydrophobic solvents often enhance stability by reducing hygroscopicity .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported toxicity profiles across studies?

- Methodological Answer :

- Meta-Analysis : Compile acute toxicity data (e.g., LD values) from multiple sources (e.g., Indagoo SDS vs. peer-reviewed journals) and standardize test conditions (e.g., rodent models vs. in vitro assays) .

- QSAR Modeling : Predict toxicity endpoints (e.g., respiratory irritation) using molecular descriptors (e.g., logP, H-bond acceptors) to identify outliers in existing datasets .

Theoretical Framework Integration

Q. How does the electronic structure of the benzopyran core inform its reactivity in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.